N-(1-pyridin-4-ylethyl)formamide
Overview
Description
N-(1-pyridin-4-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O 4-Pyridylethylformamide .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolopyrimidines and pyridine-containing compounds have been reported to have significant biological activities, including anti-cancer activity . These compounds are known to interact with various cellular targets, but the specific targets for N-(1-Pyridin-4-ylethyl)formamide remain to be identified.
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides is promoted by I2 and TBHP via C–C bond cleavage . This suggests that the compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Formamide, a related compound, has been shown to support growth and production in biotechnological processes . It’s possible that this compound might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
The compound has a molecular weight of 1501778 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
Based on the known activities of related compounds, it’s possible that the compound might have significant effects on cellular processes, potentially including anti-cancer activity .
Action Environment
Formamide, a related compound, has been shown to safeguard cultivation systems against contamination in non-sterile conditions . This suggests that this compound might also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylethyl)formamide typically involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of sulfonated rice husk ash as a catalyst. This method is efficient and provides high yields of the product. The process involves the reaction of 4-pyridinecarboxaldehyde with ethylamine in the presence of the catalyst, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1-pyridin-4-ylethyl)formamide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used to oxidize this compound.
Reduction: Reducing agents like or are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives , while reduction can produce pyridineethanol derivatives .
Scientific Research Applications
N-(1-pyridin-4-ylethyl)formamide has a wide range of scientific research applications:
Comparison with Similar Compounds
- N-(1-pyridin-3-ylethyl)formamide
- N-(1-pyridin-2-ylethyl)formamide
- N-(1-pyridin-4-ylmethyl)formamide
Comparison: N-(1-pyridin-4-ylethyl)formamide is unique due to its specific pyridine ring substitution pattern , which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-2-4-9-5-3-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSQNUOOVMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378035 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-38-7 | |
Record name | N-(1-pyridin-4-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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